molecular formula C17H12BrNO3S B3714922 (5Z)-5-(3-bromo-4-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione

(5Z)-5-(3-bromo-4-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B3714922
M. Wt: 390.3 g/mol
InChI Key: XJFWSFJDEHGRIM-GDNBJRDFSA-N
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Description

(5Z)-5-(3-bromo-4-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound belonging to the thiazolidinedione class. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the treatment of diabetes and cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-bromo-4-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with 3-phenyl-1,3-thiazolidine-2,4-dione under basic conditions. Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is often carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

    Substitution: Halogen substitution reactions can occur, particularly at the bromine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may use reagents like sodium azide or potassium thiocyanate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(3-bromo-4-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, thiazolidinediones are known for their role in managing diabetes by improving insulin sensitivity. This specific compound may have similar potential or could be investigated for anti-cancer properties.

Industry

Industrially, the compound could be used in the synthesis of other pharmaceuticals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for (5Z)-5-(3-bromo-4-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione would depend on its specific biological target. For example, if it acts as an insulin sensitizer, it may bind to peroxisome proliferator-activated receptors (PPARs) and modulate gene expression related to glucose and lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used as an anti-diabetic drug.

    Pioglitazone: Similar to rosiglitazone, used for managing blood sugar levels in type 2 diabetes.

    Troglitazone: An earlier thiazolidinedione with similar properties but withdrawn due to safety concerns.

Uniqueness

(5Z)-5-(3-bromo-4-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione may have unique substituents that confer distinct biological activities or improved pharmacokinetic properties compared to other thiazolidinediones.

Properties

IUPAC Name

(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO3S/c1-22-14-8-7-11(9-13(14)18)10-15-16(20)19(17(21)23-15)12-5-3-2-4-6-12/h2-10H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFWSFJDEHGRIM-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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